Enhanced Reactivity with Hydroxyl Radicals: A 2.6-Fold Higher Rate Constant vs. TEPT
O,O'-Diethyl methylphosphonothioate (DEMPT) reacts significantly faster with atmospheric hydroxyl (OH) radicals than the related phosphorothioate O,O,O-triethyl phosphorothioate (TEPT). At 296 ± 2 K, the measured second-order rate constant for DEMPT + OH is 20.4 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, compared to 7.92 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for TEPT + OH [1]. This 2.6-fold difference in reactivity dictates its shorter atmospheric lifetime and distinct degradation pathway.
2.58-fold higher
| Evidence Dimension | Rate constant for reaction with OH radical (k_OH) |
|---|---|
| Target Compound Data | 20.4 ± 0.8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | O,O,O-Triethyl phosphorothioate (TEPT): 7.92 ± 0.27 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Quantified Difference | 2.58-fold higher rate constant for DEMPT |
| Conditions | Gas-phase reaction at 296 ± 2 K and atmospheric pressure of air. |
Why This Matters
This quantifiable difference is essential for scientists modeling the environmental persistence and atmospheric transport of this compound, directly impacting regulatory assessments and experimental design for atmospheric chemistry studies.
- [1] Aschmann, S. M., et al. (2006). Kinetic and Product Study of the Gas-Phase Reactions of OH Radicals, NO3 Radicals, and O3 with (C2H5O)2P(S)CH3 and (C2H5O)3PS. Journal of Physical Chemistry A, 110(21), 6599-6608. View Source
